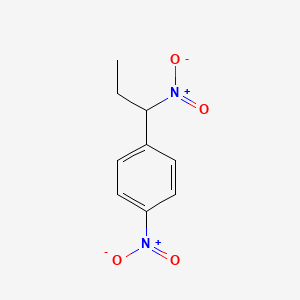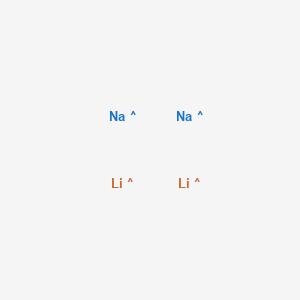
4,4'-Oxybis(2-bromo-6-chlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(2-bromo-6-chlorophenol) is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, with an ether linkage connecting two such rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromo-6-chlorophenol) typically involves the bromination and chlorination of phenolic compounds. One common method is the reaction of 2-bromo-6-chlorophenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2-bromo-6-chlorophenol) may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis(2-bromo-6-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(2-bromo-6-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(2-bromo-6-chlorophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also disrupt cellular processes by interfering with membrane integrity or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chlorophenol: A related compound with similar halogenation but lacking the ether linkage.
4,4’-Oxybis(2-chlorophenol): Similar structure but with chlorine atoms instead of bromine.
4,4’-Oxybis(2-bromophenol): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4’-Oxybis(2-bromo-6-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, as well as the ether linkage connecting two phenolic rings. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
141452-47-3 |
|---|---|
Fórmula molecular |
C12H6Br2Cl2O3 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-bromo-4-(3-bromo-5-chloro-4-hydroxyphenoxy)-6-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O3/c13-7-1-5(3-9(15)11(7)17)19-6-2-8(14)12(18)10(16)4-6/h1-4,17-18H |
Clave InChI |
IUBUPIAGFBMYIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Br)OC2=CC(=C(C(=C2)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)




![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




